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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations

performed on the endohedral metallofullerene, Barium-encapsulated C74 (Ba@C74). It

summarizes key findings from theoretical studies, presenting quantitative data, computational

methodologies, and visualizations to facilitate a comprehensive understanding of the structural

and electronic properties of this novel nanomaterial.

Introduction
Endohedral metallofullerenes, with a metal atom or cluster encapsulated within a carbon cage,

are a fascinating class of molecules with potential applications in diverse fields, including

materials science, electronics, and medicine. Ba@C74, in particular, has garnered significant

interest due to its unique electronic structure and the intriguing interaction between the

encapsulated barium atom and the C74 fullerene cage. Quantum chemical calculations have

been instrumental in elucidating the properties of Ba@C74, providing insights that complement

and often precede experimental characterization.

Synthesis and Experimental Characterization
The production of Ba@C74 is typically achieved using the radio frequency (RF) method, where

barium and carbon are co-evaporated in a helium atmosphere. Subsequent purification of the

resulting soot is carried out using a multi-stage high-performance liquid chromatography

(HPLC) process.[1]
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Experimental characterization, primarily through single-crystal synchrotron X-ray diffraction,

has revealed that the barium atom in Ba@C74 is not centrally located within the D(3h)

symmetric C74 cage. Instead, it assumes an off-center position, displaced by approximately

130-150 picometers from the geometric center of the cage.[1] The shortest experimentally

determined distance between the barium atom and a carbon atom of the cage is 265

picometers.[1] These experimental findings are in strong agreement with the predictions from

quantum chemical calculations.

Computational Methodology
The theoretical investigations of Ba@C74 have predominantly employed Density Functional

Theory (DFT), a robust computational method for studying the electronic structure of

molecules.

Density Functional and Basis Sets
A widely used approach for the quantum chemical calculations of Ba@C74 involves the B3LYP

hybrid functional. This functional combines Becke's three-parameter exchange functional with

the Lee-Yang-Parr correlation functional.

For the atomic basis sets, a mixed approach is commonly utilized to balance computational

cost and accuracy:

Carbon atoms: The 3-21G basis set is frequently employed.

Barium atom: The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set,

which includes an effective core potential (ECP), is used. The ECP replaces the core

electrons of the heavy barium atom, reducing the computational expense of the calculations.

Software
The Gaussian 03 and TURBOMOLE 5.3 software packages are among the computational

chemistry tools that have been used to perform these calculations.

Thermodynamic Properties
To understand the stability and relative populations of different isomers at finite temperatures,

the Gibbs free energy is calculated. This is typically achieved by performing a harmonic
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vibrational frequency analysis on the optimized geometry and applying the rigid rotator and

harmonic oscillator (RRHO) approximation.

The following diagram illustrates the typical workflow for quantum chemical calculations on

Ba@C74:
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A typical workflow for quantum chemical calculations of Ba@C74.

Calculated Properties of Ba@C74
Quantum chemical calculations have provided valuable quantitative data on the structure and

electronic properties of Ba@C74.

Optimized Geometry
The DFT calculations confirm the off-center position of the barium atom within the C74 cage.

The key structural parameters are summarized in the table below.
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Parameter Experimental Value Calculated Value

Ba off-center displacement 130-150 pm[1]
Data not explicitly found in a

tabular format

Shortest Ba-C distance 265 pm[1]
Data not explicitly found in a

tabular format

Note: While calculations are stated to be in good agreement with experimental data, specific

tabulated values for the optimized geometry were not found in the surveyed literature.

Electronic Properties
The electronic structure of Ba@C74 is characterized by a significant charge transfer from the

encapsulated barium atom to the fullerene cage.

Property Calculated Value

Mulliken Charge on Ba ~+2

HOMO-LUMO Gap Data not explicitly found in a tabular format

The Mulliken charge analysis indicates that the barium atom exists in a Ba²⁺ state, having

donated two valence electrons to the C74 cage, which consequently becomes a C74²⁻ dianion.

This charge transfer is a key feature of the electronic structure of Ba@C74.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) energies, and the resulting HOMO-LUMO gap, are crucial for understanding the

chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally

implies greater stability.

The relationship between the encapsulated metal, the fullerene cage, and the resulting

electronic properties can be visualized as follows:
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Charge transfer mechanism in Ba@C74.

Vibrational Properties
Vibrational frequency calculations are essential for confirming that the optimized structure

corresponds to a true energy minimum (i.e., no imaginary frequencies) and for predicting the

infrared (IR) spectrum of the molecule. While detailed vibrational frequency data for Ba@C74

was not found in the surveyed literature, these calculations are a standard part of the

computational protocol.
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Spectroscopic Properties
Quantum chemical calculations can also be used to predict various spectroscopic properties,

such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis)

absorption spectra. These calculated spectra can be compared with experimental data to

validate the computational model and aid in the interpretation of experimental results. Specific

calculated spectroscopic data for Ba@C74 were not available in the reviewed sources.

Conclusion
Quantum chemical calculations, particularly using Density Functional Theory with the B3LYP

functional and a mixed basis set (3-21G for carbon and LanL2DZ for barium), have provided

significant insights into the structural and electronic properties of Ba@C74. These theoretical

studies have successfully predicted the off-center position of the barium atom and the

substantial charge transfer from the metal to the fullerene cage, findings that are in excellent

agreement with experimental observations. While a more comprehensive set of tabulated

quantitative data from these calculations would be beneficial, the existing theoretical work lays

a strong foundation for understanding this intriguing endohedral metallofullerene. Further

computational studies could focus on simulating a wider range of spectroscopic properties and

exploring the reactivity of Ba@C74, which could be of interest to researchers in drug

development and materials science.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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